molecular formula C22H26N2O3 B6030672 1-{2-[2-(1-naphthylmethyl)-4-morpholinyl]-2-oxoethyl}-2-piperidinone

1-{2-[2-(1-naphthylmethyl)-4-morpholinyl]-2-oxoethyl}-2-piperidinone

Cat. No. B6030672
M. Wt: 366.5 g/mol
InChI Key: VZZXHAAWDRVXOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{2-[2-(1-naphthylmethyl)-4-morpholinyl]-2-oxoethyl}-2-piperidinone, also known as NAP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to a class of compounds known as nootropic agents, which are substances that enhance cognitive function. In

Mechanism of Action

The exact mechanism of action of 1-{2-[2-(1-naphthylmethyl)-4-morpholinyl]-2-oxoethyl}-2-piperidinone is not fully understood. However, it is thought to work by increasing the production of acetylcholine, a neurotransmitter that is involved in cognitive function. This compound has also been shown to modulate the activity of NMDA receptors, which are involved in learning and memory.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of acetylcholine, as well as to modulate the activity of NMDA receptors. This compound has also been shown to increase blood flow to the brain, which may contribute to its cognitive-enhancing effects.

Advantages and Limitations for Lab Experiments

One advantage of 1-{2-[2-(1-naphthylmethyl)-4-morpholinyl]-2-oxoethyl}-2-piperidinone is that it is relatively easy to synthesize and has been extensively studied for its potential therapeutic applications. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to develop targeted therapies based on its effects.

Future Directions

There are a number of future directions for research on 1-{2-[2-(1-naphthylmethyl)-4-morpholinyl]-2-oxoethyl}-2-piperidinone. One area of research is the development of targeted therapies based on its effects on cognitive function and neuroprotection. Another area of research is the development of new synthesis methods for this compound that are more efficient and cost-effective. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.

Synthesis Methods

The synthesis of 1-{2-[2-(1-naphthylmethyl)-4-morpholinyl]-2-oxoethyl}-2-piperidinone involves the reaction of 1-naphthylmethylamine with 4-morpholinone in the presence of acetic anhydride and pyridine. The resulting intermediate is then reacted with piperidone to yield this compound. The synthesis of this compound is relatively straightforward and has been optimized for large-scale production.

Scientific Research Applications

1-{2-[2-(1-naphthylmethyl)-4-morpholinyl]-2-oxoethyl}-2-piperidinone has been extensively studied for its potential therapeutic applications. It has been shown to enhance cognitive function, improve memory, and increase attention span. This compound has also been studied for its potential neuroprotective effects, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

1-[2-[2-(naphthalen-1-ylmethyl)morpholin-4-yl]-2-oxoethyl]piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3/c25-21-10-3-4-11-23(21)16-22(26)24-12-13-27-19(15-24)14-18-8-5-7-17-6-1-2-9-20(17)18/h1-2,5-9,19H,3-4,10-16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZZXHAAWDRVXOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)CC(=O)N2CCOC(C2)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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